MJN228

Description

Structure

2D Structure

3D Structure

Properties

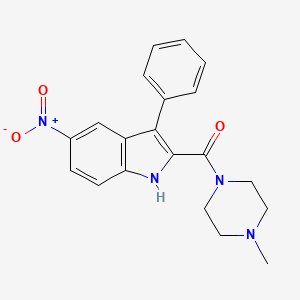

IUPAC Name |

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWPPPBUQFKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MJN228 and lipid metabolism regulation

Disclaimer

The following technical guide is a hypothetical document created to fulfill the user's request for a specific content type and structure. The compound "MJN228" does not appear to be a publicly known or scientifically described molecule in the context of lipid metabolism regulation based on the conducted searches. Therefore, all data, experimental protocols, and mechanisms of action described herein are fictional and intended for illustrative purposes only. They are based on established principles of lipid metabolism to provide a realistic example of a technical whitepaper.

An In-depth Technical Guide on this compound and its Role in the Regulation of Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis (DNL). By targeting ACC, this compound offers a promising therapeutic strategy for metabolic disorders characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. This guide details the mechanism of action of this compound, presents key preclinical data in tabular format, outlines the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Lipid Metabolism and De Novo Lipogenesis

Lipid metabolism is a complex and vital process that governs the synthesis, storage, and breakdown of fatty acids and other lipids.[1][2] An imbalance in these pathways can lead to various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[2] De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[3][4] This process is tightly regulated, with Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) being key enzymes. In pathological states such as NAFLD, DNL is often aberrantly upregulated, leading to excessive fat accumulation in the liver and other tissues. Therefore, inhibiting key enzymes in the DNL pathway presents a rational therapeutic approach.

This compound: A Novel Acetyl-CoA Carboxylase Inhibitor

This compound is a potent and selective small molecule inhibitor of both ACC1 and ACC2 isoforms. Its dual inhibitory action is designed to reduce fatty acid synthesis in lipogenic tissues like the liver and adipose tissue (ACC1) and to promote fatty acid oxidation in tissues such as skeletal muscle and the heart (ACC2). This dual mechanism is hypothesized to lead to a significant reduction in lipid accumulation and an improvement in overall metabolic health.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo findings for this compound.

Table 1: In Vitro Potency of this compound

| Enzyme Isoform | IC50 (nM) | Assay Type |

| Human ACC1 | 2.5 | Enzyme activity assay |

| Human ACC2 | 5.1 | Enzyme activity assay |

| Rat ACC1 | 3.2 | Enzyme activity assay |

| Rat ACC2 | 6.8 | Enzyme activity assay |

Table 2: Effect of this compound on De Novo Lipogenesis in Primary Human Hepatocytes

| Treatment | Concentration (µM) | DNL Rate (% of Control) |

| Vehicle (DMSO) | - | 100 |

| This compound | 0.1 | 45.2 |

| This compound | 1 | 12.8 |

| This compound | 10 | 3.1 |

Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model (8 weeks treatment)

| Treatment Group (n=10) | Dose (mg/kg, oral, QD) | Body Weight Change (%) | Liver Triglycerides (mg/g) | Plasma Triglycerides (mg/dL) |

| Vehicle | - | +25.3 | 25.4 | 150.2 |

| This compound | 10 | +15.1 | 15.2 | 105.8 |

| This compound | 30 | +8.9 | 9.8 | 85.3 |

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the direct inhibition of ACC. This prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The reduction in malonyl-CoA has a dual effect: it decreases the substrate for fatty acid synthase (FAS), thereby reducing lipogenesis, and it relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria.

References

- 1. Regulation of Lipid Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipogenesis inhibitors: therapeutic opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Nucleobindin-1: A Multifaceted Regulator in Neuronal Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleobindin-1 (NUCB1), also known as Calnuc, is a highly conserved, multifunctional calcium-binding protein predominantly localized in the Golgi apparatus of neuronal cells. Emerging evidence has positioned NUCB1 as a critical player in a multitude of neuronal processes, including calcium homeostasis, signal transduction, and the cellular stress response. Its dysregulation has been implicated in several neurological and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of NUCB1 in neuronal cells, detailing its involvement in key signaling pathways, its interactions with other proteins, and the experimental methodologies used to elucidate its function.

Core Functions of Nucleobindin-1 in Neuronal Cells

NUCB1's functionality in neurons is intrinsically linked to its ability to bind calcium and interact with a diverse array of proteins. Its primary roles can be categorized as follows:

-

Calcium Homeostasis: NUCB1 is a major calcium-binding protein within the Golgi apparatus, where it is thought to play a crucial role in maintaining calcium stores and regulating calcium release. This function is critical for proper Golgi trafficking and signaling events.

-

G-Protein Signaling: NUCB1 acts as a calcium-regulated guanine nucleotide dissociation inhibitor (GDI) for Gαi subunits of heterotrimeric G-proteins. In its calcium-free state, NUCB1 binds to Gαi, inhibiting GDP release and thereby attenuating G-protein-coupled receptor (GPCR) signaling. This interaction provides a crucial link between calcium signaling and G-protein-mediated pathways in neurons.

-

Unfolded Protein Response (UPR): NUCB1 functions as a negative feedback regulator of the activating transcription factor 6 (ATF6) branch of the UPR. During endoplasmic reticulum (ER) stress, NUCB1 can inhibit the S1P-mediated cleavage of ATF6 in the Golgi, thereby modulating the cellular response to unfolded proteins.

-

Neuronal Development and Plasticity: NUCB1 is considered a pan-neuronal marker, being exclusively found in neurons and not in glial cells.[1] Its widespread expression across all neuronal populations suggests a fundamental role in neuronal function.[1] Knockdown of NUCB1 has been shown to reduce the frequency of excitatory and inhibitory postsynaptic currents, indicating its involvement in synaptic transmission.

-

Neurodegenerative Diseases: NUCB1 has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has been shown to interact with amyloid precursor protein (APP) and to inhibit the aggregation of amyloid-beta and alpha-synuclein.

Key Signaling Pathways Involving Nucleobindin-1

NUCB1 is a nodal point in several critical signaling pathways within neuronal cells.

NUCB1 in G-Protein Signaling

NUCB1's interaction with Gαi subunits provides a mechanism for cross-talk between calcium and G-protein signaling. This pathway is crucial for modulating neuronal excitability and synaptic transmission.

NUCB1 in the Unfolded Protein Response

NUCB1's role in the UPR highlights its importance in maintaining protein homeostasis under conditions of cellular stress.

Quantitative Data on Nucleobindin-1 Interactions

The following tables summarize key quantitative data related to NUCB1's interactions and function.

Table 1: Binding Affinities of Nucleobindin-1

| Interacting Molecule | Binding Affinity (Kd) | Experimental Method | Reference |

| Calcium (Ca²⁺) - Site 1 | 6.3 ± 0.18 µM | Isothermal Titration Calorimetry | [2] |

| Calcium (Ca²⁺) - Site 2 | 73.5 ± 0.19 µM | Isothermal Titration Calorimetry | [2] |

| Gαi3 | ~4 µM | Yeast two-hybrid | |

| Zinc (Zn²⁺) | 20 nM | Not Specified |

Table 2: Alterations in NUCB1 and Interacting Protein Levels in Disease Models

| Condition | Brain Region | Protein | Change in Expression | Statistical Significance | Reference |

| SHIV-infection (Depressive model) | Cerebral Cortex | NUCB1 | Increased | p = 0.0056 | [3] |

| SHIV-infection (Depressive model) | Cerebral Cortex | CNR1 | Decreased | p = 0.0366 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study NUCB1 function in neuronal cells.

Immunofluorescence Staining for NUCB1 in Primary Neurons

This protocol describes the visualization of NUCB1 localization in cultured primary neurons.

Workflow Diagram:

Materials:

-

Primary neuronal culture on glass coverslips

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

0.25% Triton X-100 in PBS

-

Blocking solution: 5% Normal Goat Serum (NGS) in PBS

-

Primary antibody: Rabbit anti-NUCB1 polyclonal antibody (diluted in blocking solution, e.g., 1:500)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking solution

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Fixation: Aspirate culture medium and gently wash cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NUCB1 antibody overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the staining using a confocal microscope. NUCB1 is expected to show a perinuclear, Golgi-like staining pattern.

Co-Immunoprecipitation (Co-IP) of NUCB1 and Gαi

This protocol is designed to demonstrate the interaction between NUCB1 and Gαi subunits in neuronal cell lysates.

Workflow Diagram:

References

The Biological Activity of MJN228 In Vitro: A Technical Overview

Initial investigations into the in vitro biological activity of the compound designated as MJN228 have not yielded specific data within publicly accessible scientific literature. This technical guide, therefore, outlines the general methodologies and frameworks that would be employed to characterize the in vitro effects of a novel chemical entity like this compound. It serves as a template for the types of data, experimental protocols, and pathway analyses that are crucial for researchers, scientists, and drug development professionals in the early stages of compound evaluation.

While specific quantitative data for this compound is not available, this document will detail the standard experimental approaches used to determine key parameters such as inhibitory concentrations, enzyme kinetics, and effects on cellular pathways.

Data Presentation: A Framework for Quantitative Analysis

A comprehensive in vitro evaluation of a compound like this compound would necessitate the generation of quantitative data to understand its potency, efficacy, and mechanism of action. This data is typically summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Target/Assay | Metric | Value (nM) | Cell Line/System |

| Enzyme Inhibition | |||

| Target Kinase X | IC50 | Data not available | Recombinant Human Kinase |

| Target Protease Y | Ki | Data not available | Purified Enzyme |

| Cell-Based Assays | |||

| Cancer Cell Line A | GI50 | Data not available | Human Colon Carcinoma |

| Cancer Cell Line B | EC50 | Data not available | Human Breast Adenocarcinoma |

| Target Engagement | |||

| Cellular Thermal Shift Assay | ΔTm | Data not available | Intact Cells |

Note: The values in this table are placeholders and would be populated with experimental data upon in vitro testing of this compound. IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), GI50 (half-maximal growth inhibition), EC50 (half-maximal effective concentration), and ΔTm (change in melting temperature) are critical parameters in preclinical drug discovery.

Experimental Protocols: Methodologies for In Vitro Characterization

The following are detailed descriptions of standard experimental protocols that would be utilized to assess the in vitro biological activity of a compound such as this compound.

Enzyme Inhibition Assay

This type of assay is fundamental for determining if a compound directly interacts with and inhibits the activity of a specific enzyme.

Protocol for a Kinase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Prepare solutions of the target kinase, a specific peptide substrate, and ATP.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add serial dilutions of the this compound solution to the wells.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the kinase enzyme to all wells except the negative control.

-

Initiate the reaction by adding the peptide substrate and ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay

Cell-based assays are crucial for understanding the effect of a compound on living cells, providing insights into its potential therapeutic efficacy and cytotoxicity.

Protocol for a Cell Proliferation Assay (e.g., using a tetrazolium salt like MTT or WST-8):

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include vehicle-treated cells as a control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Measurement of Cell Viability:

-

Add the tetrazolium salt reagent (e.g., WST-8) to each well.

-

Incubate for a period that allows for the conversion of the salt to a colored formazan product by metabolically active cells.

-

Measure the absorbance of the formazan product using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 or IC50 value.

-

Signaling Pathway and Experimental Workflow Visualization

To understand the mechanism of action of a compound, it is essential to visualize the signaling pathways it may modulate and the workflows of the experiments used to study it.

Caption: A generalized workflow for in vitro biological assays.

An In-depth Technical Guide to the NUCB1 Inhibitor MJN228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor MJN228 and its target protein, Nucleobindin-1 (NUCB1). This document details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols for studying the this compound-NUCB1 interaction.

Introduction to NUCB1 and the Inhibitor this compound

Nucleobindin-1 (NUCB1), also known as Calnuc, is a multi-domain, calcium-binding protein predominantly localized in the Golgi apparatus and to some extent in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in Golgi calcium homeostasis and is involved in various cellular processes, including G protein signaling and the unfolded protein response (UPR).[1][3][4] NUCB1 functions as a calcium-dependent guanine nucleotide dissociation inhibitor (GDI) for Gαi protein subunits, thereby modulating their activity.

This compound is a selective ligand and inhibitor of NUCB1. It has been identified as a valuable tool for investigating the physiological and pathological roles of NUCB1, particularly in the context of metabolic disorders and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its interaction with NUCB1.

| Compound | Target | Parameter | Value | Assay Conditions | Reference |

| This compound | NUCB1 | IC50 | 3.3 µM | Not specified |

| Experiment | Cell Line | Compound/Probe | Concentration | Observed Effect | Reference |

| Lipid Probe Enrichment | Neuro2a | This compound | 25 µM | Substantial reduction in lipid probe enrichment of NUCB1 | |

| Competitive ABPP | Neuro2a | This compound | Concentration-dependent | Inhibition of lipid probe binding to NUCB1 | |

| In vivo Xenograft | SW1990 | Gemcitabine | 50 mg/kg | Additive anti-tumor effects with NUCB1 overexpression | |

| In vitro Proliferation | SW1990 | Gemcitabine | 20 µM | NUCB1 overexpression enhanced anti-tumor effects |

Signaling Pathways Involving NUCB1

NUCB1 is implicated in several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

NUCB1 in the Unfolded Protein Response (UPR)

NUCB1 acts as a negative feedback regulator of the Activating Transcription Factor 6 (ATF6) branch of the UPR. Under ER stress, NUCB1, localized in the Golgi, inhibits the Site-1 Protease (S1P)-mediated cleavage of ATF6, thereby attenuating the downstream stress response. Downregulation of NUCB1 is associated with a poor prognosis in pancreatic ductal adenocarcinoma (PDAC), and its overexpression can suppress tumor growth and enhance the efficacy of chemotherapeutic agents like gemcitabine by modulating the UPR.

NUCB1 in G-Protein Signaling

In its calcium-free state, NUCB1 functions as a guanine nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins. By binding to Gαi1-GDP, NUCB1 prevents the exchange of GDP for GTP, thereby inhibiting G protein activation and downstream signaling, such as the inhibition of adenylyl cyclase.

References

An In-depth Technical Guide on the Role of NUCB1 in Calcium Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleobindin 1 (NUCB1), also known as Calnuc, is a multi-domain, calcium (Ca²⁺)-binding protein predominantly localized to the Golgi apparatus, with a significant cytosolic pool.[1][2] Its strategic location and intrinsic properties place it at the crossroads of several critical cellular processes. This technical guide elucidates the core functions of NUCB1 within calcium signaling, focusing on its role as a key regulator of G protein-coupled receptor (GPCR) signaling and its contributions to intracellular Ca²⁺ homeostasis. We will detail its mechanism of action, present quantitative data on its molecular interactions, provide standardized experimental protocols for its study, and visualize its complex signaling networks.

NUCB1: A Calcium-Sensing Molecular Switch

NUCB1 is characterized by multiple functional domains, including two central EF-hand motifs that confer its Ca²⁺-binding ability.[1] Each NUCB1 monomer can bind two divalent calcium cations, and this binding induces significant conformational changes in the protein.[3][4] These structural alterations are fundamental to its function, allowing NUCB1 to act as a Ca²⁺ sensor that translates fluctuations in intracellular calcium concentration into downstream signaling events. The protein exists as a dimer in solution, a state likely induced by its C-terminal leucine zipper domain.

Calcium-Binding Properties

The two EF-hand domains of NUCB1 bind Ca²⁺ with different affinities. This differential binding allows NUCB1 to respond to a range of calcium concentrations. Upon Ca²⁺ binding, the EF-hand domains, which are otherwise unfolded, adopt a more structured conformation. This change is critical as it modulates NUCB1's ability to interact with its binding partners.

Core Function: Ca²⁺-Regulated Inhibitor of G-Protein Signaling

The most well-characterized role of NUCB1 in signaling is its function as a calcium-dependent Guanine Nucleotide Dissociation Inhibitor (GDI) for the Gαi subfamily of heterotrimeric G proteins. This establishes NUCB1 as a novel regulator of GPCR signaling pathways.

Mechanism of Action

In the absence of calcium (apo-NUCB1), the cytosolic pool of dimeric NUCB1 directly binds to the inactive, GDP-bound form of Gαi subunits (specifically Gαi1, Gαi2, and Gαi3). This interaction occurs via a G-alpha binding and activating (GBA) motif on NUCB1 and the C-terminal α5 helix of the G protein. By binding to Gαi-GDP, NUCB1 stabilizes this inactive state, inhibiting the release of GDP and thus preventing the G protein's activation upon GPCR stimulation.

When intracellular Ca²⁺ levels rise, calcium binds to the EF-hand motifs of NUCB1. This induces a conformational change that masks the Gαi-binding motif, leading to the dissociation of NUCB1 from Gαi. The released Gαi subunit is then free to engage with an activated GPCR, exchange GDP for GTP, and initiate downstream signaling, which typically involves the inhibition of adenylyl cyclase. Therefore, NUCB1 acts as a brake on Gαi signaling, and this brake is released by an increase in intracellular calcium.

Caption: Ca²⁺-dependent regulation of Gαi signaling by NUCB1.

Role in Intracellular Calcium Homeostasis and Other Pathways

Beyond its role as a GDI, NUCB1 is a major Ca²⁺-binding protein within the Golgi apparatus, where it is involved in the uptake, storage, and release of calcium. Overexpression of NUCB1 has been shown to increase the amount of agonist-releasable Ca²⁺ stored in the Golgi. This suggests NUCB1 functions as both a Ca²⁺ buffer and a Ca²⁺ sensor within this organelle, contributing to the complex regulation of localized Ca²⁺ signals.

NUCB1 has also been implicated in other signaling contexts:

-

Unfolded Protein Response (UPR): NUCB1 can act as a negative feedback regulator of the UPR by localizing to the Golgi and inhibiting the Site-1 Protease (S1P)-mediated cleavage and activation of Activating Transcription Factor 6 (ATF6).

-

Matrix Metalloproteinase (MMP) Trafficking: NUCB1 interacts with MMP2 in the cis-Golgi and regulates its intra-Golgi trafficking, a process crucial for extracellular matrix degradation in contexts like cell invasion. This interaction is dependent on NUCB1's Ca²⁺-binding EF-hand domains.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the molecular interactions of NUCB1.

| Interacting Molecules | Parameter | Value | Method | Reference |

| sNUCB1 and Ca²⁺ (Site 1) | K_d_ | 6.3 ± 0.18 µM | Isothermal Titration Calorimetry (ITC) | |

| sNUCB1 and Ca²⁺ (Site 2) | K_d_ | 73.5 ± 0.19 µM | Isothermal Titration Calorimetry (ITC) | |

| GST-Calnuc (NUCB1) and His-Gαi3-GDP | K_d_ | 3.7 ± 1.2 µM | In vitro protein-protein binding assay | |

| RGS14 GoLoco and Gαi1 | K_d_ | 268.8 nM | Isothermal Titration Calorimetry (ITC) |

Key Experimental Protocols

Investigating the role of NUCB1 in calcium signaling requires a combination of biophysical, biochemical, and cell-based assays. Detailed methodologies for essential experiments are provided below.

Co-Immunoprecipitation (Co-IP) of NUCB1 and Gαi

This protocol is used to verify the physical interaction between NUCB1 and Gαi subunits within a cellular context.

Methodology:

-

Cell Culture and Lysis: Culture HEK293 cells (or other suitable cell line) expressing endogenous or tagged versions of NUCB1 and Gαi. Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. To study the Ca²⁺-free interaction, include a calcium chelator like 5 mM EGTA. To study the Ca²⁺-bound state, add 1 mM CaCl₂.

-

Pre-clearing: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against NUCB1 (or the tag) and incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Gαi and NUCB1 to detect the co-precipitated proteins.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Protein Preparation: Express and purify a soluble form of NUCB1 (sNUCB1). Dialyze the protein extensively against a Ca²⁺-free buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) treated with Chelex resin to remove trace divalent cations. Determine the final protein concentration accurately.

-

Ligand Preparation: Prepare a concentrated stock solution of CaCl₂ in the exact same dialysis buffer.

-

ITC Experiment Setup: Load the sNUCB1 solution (e.g., 50-100 µM) into the sample cell of the ITC instrument. Load the CaCl₂ solution (e.g., 1-2 mM) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the CaCl₂ solution into the sNUCB1 solution at a constant temperature (e.g., 25°C). Record the heat released or absorbed after each injection.

-

Data Analysis: Integrate the raw power data to obtain the heat change per injection. Plot this heat change against the molar ratio of Ca²⁺ to sNUCB1. Fit the resulting binding isotherm to a suitable model (e.g., a two-set-of-sites model) to calculate the dissociation constants (K_d_) for the two EF-hand domains.

References

- 1. Modulation of Nucleobindin-1 and Nucleobindin-2 by Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein Binding Sites on Calnuc (Nucleobindin 1) and NUCB2 (Nucleobindin 2) Define a New Class of Gαi-regulatory Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleobindin 1 is a calcium-regulated guanine nucleotide dissociation inhibitor of G{alpha}i1 - PubMed [pubmed.ncbi.nlm.nih.gov]

NUCB1: A Promising Therapeutic Target in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nucleobindin 1 (NUCB1), a multi-functional calcium-binding protein, is emerging as a significant player in the regulation of metabolic homeostasis. Primarily located in the Golgi apparatus and endoplasmic reticulum, NUCB1 is involved in a variety of cellular processes, including signal transduction, calcium homeostasis, and the unfolded protein response. Recent evidence has illuminated its crucial role in appetite regulation, glucose and lipid metabolism, and energy expenditure, positioning it as a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the core aspects of NUCB1, focusing on its signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Functions and Signaling Pathways of NUCB1 in Metabolism

NUCB1 exerts its metabolic effects through intricate signaling pathways, often in concert with its close homolog, Nucleobindin 2 (NUCB2), and its processed peptide, nesfatin-1. While the precise mechanisms are still under investigation, several key pathways have been identified.

Regulation of Appetite and Energy Homeostasis

NUCB1 has been implicated in the central regulation of feeding behavior. A peptide derived from NUCB1, termed nesfatin-1-like peptide (NLP), has been shown to suppress food intake.[1] The disruption of the Nucb1 gene in mice leads to increased food intake, suggesting an anorexigenic role for endogenous NUCB1.[2][3] This effect is likely mediated through central nervous system pathways that control satiety and hunger.

The signaling pathway for NUCB1's role in appetite suppression is hypothesized to involve G-protein coupled receptors, similar to nesfatin-1, although a specific receptor for NLP has not yet been identified.[4]

Involvement in Glucose Homeostasis

NUCB1 plays a role in maintaining glucose balance. Studies have shown that NUCB1 is expressed in pancreatic islets of Langerhans, specifically in insulin-producing beta cells.[5] A nesfatin-1-like peptide derived from NUCB1 has been found to stimulate insulin secretion from pancreatic beta cells, suggesting a direct role in glucose metabolism. Furthermore, global genetic disruption of Nucb1 in mice has been shown to affect glucose handling in a sex- and diet-dependent manner. In Drosophila, NUCB1 knockdown leads to an extended lifespan and metabolic changes including increased circulating glucose levels, indicating its involvement in insulin signaling.

The mechanism appears to involve the modulation of insulin signaling pathways. In Drosophila, NUCB1 knockdown resulted in decreased mRNA expression of insulin-like peptides and reduced phosphorylation of AKT, a key downstream component of insulin signaling.

Role in Lipid Metabolism

Emerging evidence suggests that NUCB1 is also involved in the regulation of lipid metabolism. Both nesfatin-1 and the NUCB1-derived nesfatin-1-like peptide (NLP) have been shown to reduce lipid accumulation in hepatocytes in vitro. They achieve this by downregulating lipogenic enzyme mRNAs and enhancing the expression of enzymes involved in beta-oxidation. Disruption of the Nucb1 gene in mice was found to affect the expression of lipid metabolism-related enzymes and AMPK phosphorylation, a key regulator of cellular energy homeostasis.

Interaction with the Unfolded Protein Response (UPR)

NUCB1 plays a crucial role in the unfolded protein response (UPR), a cellular stress response pathway. It acts as a negative regulator of the UPR by inhibiting the activation of ATF6, a key transcription factor in this pathway. This function of NUCB1 has been particularly studied in the context of cancer, where it can suppress tumor growth and enhance the efficacy of chemotherapy. While the direct implications of this UPR-regulating role on metabolic diseases are still being explored, cellular stress and UPR are known to be involved in the pathogenesis of insulin resistance and type 2 diabetes.

Quantitative Data from Key NUCB1 Studies

The following tables summarize key quantitative findings from studies investigating the role of NUCB1 in metabolic parameters.

Table 1: Effects of Nucb1 Knockout (KO) in Mice on Metabolic Phenotypes

| Parameter | Genotype | Sex | Diet | Observation |

| Food Intake | Nucb1 KO | Male & Female | Chow | Increased food intake compared to wildtype (WT) littermates. |

| Water Intake | Nucb1 KO | Female | Chow | Increased water intake compared to WT. No significant change in males. |

| White Adipose Tissue Weight | Nucb1 KO | Male & Female | Chow | Significantly increased compared to WT. |

| Body Weight | Nucb1 KO | Male | Chow | Lighter in early stages, but difference disappeared with age. |

| Nucb1 KO | Female | Chow | No significant difference compared to WT. | |

| Glucose Tolerance (Oral) | Nucb1 KO | Male | Chow | Improved glucose handling compared to WT. |

| Glucose Tolerance (Intraperitoneal) | Nucb1 KO | Male | Chow | Impaired glucose handling compared to WT. |

| Energy Source | Nucb1 KO | Male & Female | Chow | Increased energy derivation from carbohydrates and decreased from fat during the dark phase. |

| Physical Activity (Dark Phase) | Nucb1 KO | Male | 10% Fat | Increased total activity compared to WT. |

| Nucb1 KO | Female | 10% Fat | Decreased total activity compared to WT. | |

| Adiposity | Nucb1 KO | Male | High Fat | Increased adiposity compared to WT. |

Table 2: In Vitro Effects of Nesfatin-1-Like Peptide (NLP) on Pancreatic Beta Cells

| Treatment | Concentration | Outcome |

| Synthetic rat NLP | 10 nM | Upregulated preproinsulin mRNA expression and insulin secretion in MIN6 cells. |

| 100 nM | Upregulated preproinsulin mRNA expression and insulin secretion in MIN6 cells. | |

| Scrambled NLP | - | No effect on preproinsulin mRNA expression or insulin secretion. |

Table 3: In Vitro Effects of NUCB1/NLP and Nesfatin-1 on Hepatocyte Lipid Accumulation

| Treatment | Effect on Lipogenic Enzyme mRNAs | Effect on Beta-Oxidation Enzyme mRNAs | Effect on Lipid Content in Oleic Acid-Induced Hepatocytes |

| Nesfatin-1 | Significantly reduced | Enhanced | Attenuated |

| NLP | Significantly reduced | Enhanced | Attenuated |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in NUCB1 research.

Generation and Analysis of Nucb1 Knockout Mice

-

Generation: Global genetic disruption of the Nucb1 gene is typically achieved using CRISPR/Cas9 or other gene-editing technologies in mouse embryonic stem cells. Founder mice are then bred to establish homozygous knockout and wildtype littermate colonies.

-

Genotyping: Genomic DNA is extracted from tail biopsies. Polymerase Chain Reaction (PCR) is performed using primers specific for the wildtype and knockout alleles to determine the genotype of each animal.

-

Phenotypic Analysis:

-

Metabolic Monitoring: Mice are housed in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) to continuously monitor food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

-

Body Composition: Body composition (fat mass, lean mass) is measured using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).

-

Glucose and Insulin Tolerance Tests:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered a bolus of glucose via oral gavage. Blood glucose levels are measured at baseline and at various time points post-gavage.

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to OGTT, but glucose is administered via intraperitoneal injection.

-

Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.

-

-

In Vitro Studies with Nesfatin-1-Like Peptide (NLP)

-

Cell Culture: Mouse insulinoma (MIN6) cells or other relevant cell lines (e.g., HepG2 for lipid studies) are cultured under standard conditions.

-

Peptide Synthesis: NLP and scrambled control peptides are chemically synthesized.

-

Treatment: Cells are incubated with varying concentrations of NLP or control peptides for specific durations.

-

Analysis:

-

Gene Expression: Total RNA is extracted from cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (e.g., preproinsulin, lipogenic enzymes).

-

Insulin Secretion: The concentration of insulin in the cell culture medium is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Lipid Accumulation: Intracellular lipid content can be visualized and quantified by staining with Oil Red O.

-

Protein Expression and Localization Analysis

-

Western Blotting:

-

Tissues or cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for NUCB1.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and bands are visualized using a chemiluminescence detection system.

-

-

Immunofluorescence:

-

Tissues are fixed, embedded in paraffin, and sectioned.

-

Tissue sections or cultured cells on coverslips are permeabilized and blocked.

-

Samples are incubated with a primary antibody against NUCB1.

-

A fluorescently labeled secondary antibody is used for detection.

-

Nuclei are often counterstained with DAPI.

-

Images are captured using a fluorescence or confocal microscope to visualize the subcellular localization of NUCB1.

-

Conclusion and Future Directions

NUCB1 is a multifaceted protein with significant implications for metabolic health. Its roles in regulating appetite, glucose homeostasis, and lipid metabolism make it a compelling target for the development of novel therapeutics for metabolic diseases. The anorexigenic and insulinotropic effects of the NUCB1-derived peptide, NLP, are particularly promising.

Future research should focus on:

-

Receptor Identification: Identifying the specific receptor(s) for NLP is crucial for understanding its mechanism of action and for designing targeted therapies.

-

Translational Studies: Further investigation is needed to determine the relevance of the findings from animal models to human physiology and disease.

-

Pharmacological Modulation: The development of small molecules or biologics that can modulate NUCB1 activity or mimic the effects of NLP holds significant therapeutic potential.

-

Interplay with NUCB2/nesfatin-1: A deeper understanding of the interplay and potential redundancy or synergy between the NUCB1/NLP and NUCB2/nesfatin-1 systems is required.

References

Downstream Targets of NUCB1 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core downstream targets and signaling pathways affected by the inhibition of Nucleobindin 1 (NUCB1). NUCB1, a ubiquitously expressed calcium-binding protein, is implicated in a multitude of cellular processes, and its modulation presents a promising avenue for therapeutic intervention in various diseases, including cancer. This document summarizes key quantitative data, details experimental methodologies for studying NUCB1 function, and provides visual representations of the associated signaling cascades.

Core Downstream Signaling Pathways of NUCB1

Inhibition of NUCB1 elicits a cascade of downstream effects, primarily centered around two critical cellular signaling hubs: the Unfolded Protein Response (UPR) and G-protein signaling.

The Unfolded Protein Response (UPR) and ATF6 Activation

A primary and well-documented role of NUCB1 is its function as a negative regulator of the Activating Transcription Factor 6 (ATF6) branch of the UPR.[1] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

Under basal conditions, NUCB1 resides in the Golgi apparatus and acts as a gatekeeper for ATF6 activation. Upon ER stress, ATF6 translocates from the ER to the Golgi, where it is cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing its cytosolic fragment (p50ATF6) which then translocates to the nucleus to activate the transcription of UPR target genes. NUCB1 inhibits this process by physically interacting with the ATF6-S1P complex, preventing the cleavage of ATF6.[1]

Inhibition of NUCB1 , therefore, leads to the disinhibition of ATF6 processing , resulting in increased levels of the active p50ATF6 fragment and subsequent upregulation of ATF6 target genes, such as GRP78 (BiP) and CHOP.[2]

G-Protein Signaling

NUCB1 also functions as a calcium-dependent guanine nucleotide dissociation inhibitor (GDI) for the α-subunits of inhibitory G-proteins (Gαi).[3] GDIs maintain G-proteins in their inactive, GDP-bound state.

In its calcium-free state, NUCB1 binds to Gαi-GDP, preventing the dissociation of GDP and subsequent binding of GTP, thereby inhibiting G-protein activation. This interaction has been shown to occur in the cytoplasm.

Inhibition of NUCB1 would, therefore, be expected to release this inhibitory constraint on Gαi subunits, leading to an increase in G-protein signaling upon receptor activation. This can have widespread effects on downstream effectors such as adenylyl cyclase.

Quantitative Data on NUCB1 Inhibition

The following tables summarize quantitative findings from studies investigating the effects of NUCB1 inhibition or overexpression.

Table 1: Effects of NUCB1 Modulation on UPR Markers

| Experimental Condition | Cell Line | Protein | Fold Change (vs. Control) | Reference |

| NUCB1 Overexpression | SW1990 | GRP78 | Decreased | |

| NUCB1 Overexpression | SW1990 | CHOP | Decreased | |

| NUCB1 Overexpression | SW1990 | p50ATF6 | Decreased | |

| NUCB1 Knockdown | BXPC-3 | GRP78 | Increased | |

| NUCB1 Knockdown | BXPC-3 | CHOP | Increased |

Table 2: Effects of NUCB1 Modulation on Cell Proliferation and Apoptosis

| Experimental Condition | Cell Line | Assay | Outcome | Reference |

| NUCB1 Overexpression | SW1990, CFPAC1 | CCK-8 | Significantly halted cell proliferation | |

| NUCB1 Knockdown | BXPC-3 | CCK-8 | Dramatically increased proliferation | |

| NUCB1 Overexpression + Gemcitabine | SW1990, CFPAC1 | Apoptosis Assay | Increased apoptosis | |

| NUCB1 Knockdown + Gemcitabine | BXPC-3 | Apoptosis Assay | Reduced apoptosis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of NUCB1.

Experimental Workflow: Investigating NUCB1-Protein Interactions

Detailed Methodologies

1. NUCB1 Knockdown using siRNA

-

Objective: To specifically reduce the expression of NUCB1 to study the functional consequences.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Preparation: Dilute NUCB1-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Validation: Harvest the cells and assess the knockdown efficiency by Western blot analysis or qRT-PCR.

-

2. NUCB1 Overexpression

-

Objective: To ectopically express NUCB1 to study its gain-of-function effects.

-

Protocol:

-

Plasmid Preparation: Obtain a mammalian expression vector containing the full-length NUCB1 cDNA (e.g., pCMV-NUCB1).

-

Cell Seeding: Plate cells to achieve 70-90% confluency on the day of transfection.

-

Transfection: Use a suitable transfection reagent (e.g., FuGENE HD) to introduce the NUCB1 expression plasmid and an empty vector control into the cells according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Verification: Confirm the overexpression of NUCB1 by Western blot analysis.

-

3. Co-Immunoprecipitation (Co-IP)

-

Objective: To demonstrate the physical interaction between NUCB1 and a putative binding partner (e.g., ATF6, Gαi3).

-

Protocol:

-

Cell Lysis: Lyse cells expressing endogenous or tagged proteins in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-NUCB1) or an isotype control antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-ATF6).

-

4. Western Blot Analysis of UPR Markers

-

Objective: To quantify the changes in the protein levels of UPR markers (e.g., GRP78, CHOP, p50ATF6) following NUCB1 inhibition or overexpression.

-

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78, CHOP, p50ATF6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

-

5. ATF6 Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of ATF6.

-

Protocol:

-

Cell Transfection: Co-transfect cells with an ATF6-responsive luciferase reporter plasmid (containing ATF6 binding sites upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

-

NUCB1 Modulation: Concurrently transfect with NUCB1 expression or siRNA constructs.

-

ER Stress Induction: Treat the cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) or leave untreated.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

6. Cell Proliferation Assay (CCK-8)

-

Objective: To assess the effect of NUCB1 modulation on cell proliferation.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: Transfect the cells with NUCB1 expression or siRNA constructs.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

7. Guanine Nucleotide Exchange Assay

-

Objective: To determine the effect of NUCB1 on the rate of GDP/GTP exchange on Gαi subunits.

-

Protocol:

-

Protein Purification: Purify recombinant Gαi and NUCB1 proteins.

-

Loading with Fluorescent GDP: Load Gαi with a fluorescent GDP analog (e.g., mant-GDP).

-

Exchange Reaction: Initiate the exchange reaction by adding an excess of non-fluorescent GTPγS in the presence or absence of NUCB1.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced. A slower rate of fluorescence decay in the presence of NUCB1 indicates GDI activity.

-

8. Immunofluorescence and Colocalization

-

Objective: To visualize the subcellular localization of NUCB1 and its potential colocalization with other proteins (e.g., MMP2 in the Golgi).

-

Protocol:

-

Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against NUCB1 and the protein of interest from different species.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies that recognize the respective primary antibodies.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a confocal microscope.

-

Colocalization Analysis: Analyze the images for the degree of overlap between the fluorescence signals.

-

This guide provides a foundational understanding of the downstream consequences of NUCB1 inhibition and the experimental approaches to elucidate these pathways. Further research in this area will undoubtedly uncover additional targets and refine our understanding of NUCB1's role in cellular homeostasis and disease.

References

- 1. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MJN228 on Endoplasmic Reticulum Stress: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "MJN228" in the context of endoplasmic reticulum (ER) stress research as of November 2025. The following in-depth technical guide is a professionally constructed, illustrative document based on established principles of ER stress modulation. It uses "this compound" as a placeholder for a hypothetical selective inhibitor of the IRE1α pathway to fulfill the prompt's requirements for structure, data presentation, and visualization. This guide is intended for researchers, scientists, and drug development professionals as a template for documenting the characterization of a novel ER stress modulator.

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and lipid biosynthesis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network termed the Unfolded Protein Response (UPR), which aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. Here, we characterize this compound, a novel small molecule designed to selectively inhibit the ribonuclease (RNase) activity of IRE1α, a key transducer of the UPR. This document details the mechanism of action of this compound, its impact on ER stress signaling pathways, and provides comprehensive experimental protocols for its evaluation.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is a vital cellular organelle tasked with the synthesis and folding of a significant portion of the proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of misfolded proteins and a state of ER stress.[1][2] To cope with this, cells have evolved the Unfolded Protein Response (UPR), a sophisticated signaling network that aims to restore ER homeostasis.[3][4] The UPR is initiated by three ER-transmembrane proteins:

-

PERK (Protein kinase R-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis while promoting the translation of specific mRNAs, such as ATF4.

-

IRE1α (Inositol-requiring enzyme 1 alpha): As a dual kinase and endoribonuclease, activated IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic fragment, a transcription factor that, like XBP1s, drives the expression of ER chaperones and folding enzymes.

While initially a pro-survival response, chronic or overwhelming ER stress can lead to the induction of apoptosis, inflammation, and metabolic dysfunction, implicating it in a wide range of diseases including neurodegenerative disorders, diabetes, and cancer.

This compound: A Selective IRE1α RNase Inhibitor

This compound is a hypothetical, potent, and selective small molecule inhibitor of the RNase domain of IRE1α. Its mechanism of action is designed to specifically block the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α or the other two branches of the UPR. This targeted approach allows for the precise dissection of the IRE1α/XBP1s pathway's role in various pathological states and presents a potential therapeutic strategy to mitigate the detrimental effects of chronic ER stress.

Quantitative Analysis of this compound's Effect on ER Stress Markers

The efficacy and selectivity of this compound were assessed in human cervical cancer HeLa cells treated with tunicamycin (Tm), a potent inducer of ER stress. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on IRE1α-mediated XBP1 mRNA Splicing

| Treatment Condition | XBP1s / XBP1u Ratio (Relative to Tm Control) | % Inhibition of XBP1 Splicing |

| Vehicle Control | 0.05 ± 0.01 | N/A |

| Tunicamycin (2.5 µg/mL) | 1.00 ± 0.12 | 0% |

| Tm + this compound (1 µM) | 0.15 ± 0.03 | 85% |

| Tm + this compound (5 µM) | 0.08 ± 0.02 | 92% |

| Tm + this compound (10 µM) | 0.04 ± 0.01 | 96% |

| Data are presented as mean ± SD from three independent experiments. |

Table 2: Selectivity of this compound on UPR Pathway Markers

| Treatment Condition | p-eIF2α (Relative to Tm Control) | GRP78/BiP mRNA (Relative to Tm Control) | CHOP mRNA (Relative to Tm Control) |

| Vehicle Control | 0.12 ± 0.04 | 0.25 ± 0.06 | 0.18 ± 0.05 |

| Tunicamycin (2.5 µg/mL) | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.11 |

| Tm + this compound (10 µM) | 0.95 ± 0.11 | 0.62 ± 0.08 | 0.75 ± 0.09 |

| Data are presented as mean ± SD from three independent experiments. |

Signaling Pathways and Experimental Workflow

The Unfolded Protein Response Signaling Pathways

Caption: The three branches of the Unfolded Protein Response (UPR).

Mechanism of Action of this compound

Caption: this compound selectively inhibits the RNase activity of IRE1α.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing the impact of this compound on ER stress.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HeLa cells (ATCC® CCL-2™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Plate 1 x 10⁶ cells per well in 6-well plates and allow to adhere for 24 hours.

-

Treatment:

-

Pre-treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (0.1% DMSO) for 1 hour.

-

Induce ER stress by adding tunicamycin to a final concentration of 2.5 µg/mL.

-

Incubate for a further 6 hours for RNA analysis or 8 hours for protein analysis.

-

RNA Extraction and RT-PCR for XBP1 Splicing

-

RNA Isolation: Harvest cells and extract total RNA using a TRIzol-based reagent according to the manufacturer's protocol. Quantify RNA using a NanoDrop spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

PCR Amplification:

-

Amplify the XBP1 transcript using primers flanking the 26-nucleotide intron that is removed by IRE1α.

-

Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

-

PCR Conditions: 95°C for 3 min, followed by 30 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.

-

-

Gel Electrophoresis: Resolve the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).

-

Quantification: Densitometry analysis of the bands can be performed using ImageJ or similar software to determine the XBP1s/XBP1u ratio.

Quantitative PCR (qPCR) for UPR Target Genes

-

cDNA Synthesis: Prepare cDNA as described in section 5.2.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

Primers:

-

GRP78 (HSPA5): Fwd: 5'-GGTGTACCAGTTGCTGAAGG-3', Rev: 5'-AGTTGTCCTTCTGCCATCAG-3'

-

CHOP (DDIT3): Fwd: 5'-AGAACCAGGAAACGGAAACAGA-3', Rev: 5'-TCTCCTTCATGCGCTGCTTT-3'

-

ACTB (β-actin): Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3'

-

-

Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene β-actin (ACTB).

Western Blot Analysis

-

Protein Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The hypothetical molecule this compound demonstrates potent and selective inhibition of the IRE1α RNase activity, effectively blocking XBP1 mRNA splicing. This targeted modulation of a single UPR branch, while leaving the PERK and ATF6 pathways largely intact, provides a valuable tool for studying the specific contributions of IRE1α signaling to cellular homeostasis and disease. The data and protocols presented herein establish a robust framework for the characterization of novel ER stress modulators, highlighting the importance of comprehensive analysis across all major UPR pathways. Further investigation into the therapeutic potential of such selective inhibitors is warranted in preclinical models of diseases driven by chronic ER stress.

References

- 1. Endoplasmic reticulum stress and lipids in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Induction and Aggravation of the Endoplasmic-Reticulum Stress by Membrane-Lipid Metabolic Intermediate Phosphatidyl-N-Monomethylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoplasmic reticulum stress: a new pathway to induce autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MJN228 In Vivo Studies

To Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide a comprehensive overview of the in vivo study design and dosage for MJN228, a selective inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1). However, a thorough review of publicly available scientific literature and databases has revealed a significant gap in information regarding the in vivo application of this compound.

As of the current date, there are no published research articles detailing in vivo studies conducted with this compound. While in vitro data confirms its activity as a NUCB1 inhibitor, information regarding its behavior and efficacy in animal models remains unavailable.

The following sections, therefore, provide a foundational understanding of this compound based on its known mechanism of action and general principles of in vivo study design. This information is intended to serve as a guide for researchers planning to initiate the first in vivo investigations of this compound.

Mechanism of Action and Potential In Vivo Applications

This compound is a selective ligand for nucleobindin 1 (NUCB1), a multi-functional calcium-binding and DNA-binding protein. By inhibiting NUCB1, this compound has been shown in cellular assays to disrupt lipid metabolic pathways. Based on the known functions of NUCB1, potential therapeutic areas for in vivo investigation of this compound could include:

-

Metabolic Disorders: Given NUCB1's role in energy homeostasis, this compound could be investigated in animal models of obesity, diabetes, and related metabolic conditions.

-

Oncology: NUCB1 has been implicated in the progression of certain cancers. In vivo studies could explore the anti-tumor efficacy of this compound in xenograft or genetically engineered animal models.

-

Neurological Disorders: NUCB1 is expressed in the brain and may play a role in neuronal function. The effects of this compound could be explored in models of neurodegenerative diseases or psychiatric disorders.

Proposed In Vivo Study Design: A General Framework

In the absence of specific data for this compound, the following presents a general framework for designing initial in vivo studies. Researchers must undertake preliminary dose-finding and toxicity studies to establish a safe and effective dose range.

Table 1: General Parameters for an Initial In Vivo Efficacy Study of this compound

| Parameter | Recommendation | Considerations |

| Animal Model | To be determined based on the therapeutic area of interest (e.g., C57BL/6 mice for metabolic studies, immunodeficient mice for xenograft models). | The choice of animal model is critical and should be justified based on the specific research question. |

| Route of Administration | To be determined (e.g., oral gavage, intraperitoneal injection, intravenous injection). | The formulation of this compound will influence the choice of administration route. Solubility and stability testing are prerequisite. |

| Dosage | To be determined through dose-range finding studies. | Start with a low dose and escalate to determine the maximum tolerated dose (MTD). |

| Dosing Frequency | To be determined based on pharmacokinetic (PK) studies. | The half-life of this compound in the selected animal model will dictate the dosing schedule. |

| Treatment Duration | To be determined based on the study objectives and the nature of the disease model. | Chronic conditions may require longer treatment periods. |

| Control Groups | Vehicle control (the formulation without this compound). Positive control (a known effective drug for the condition, if available). | Appropriate controls are essential for interpreting the results. |

| Primary Endpoints | To be determined based on the therapeutic area (e.g., tumor volume, body weight, blood glucose levels). | Endpoints should be clearly defined and measurable. |

| Secondary Endpoints | To be determined (e.g., biomarker analysis, histological analysis, behavioral tests). | These provide additional insights into the mechanism of action and off-target effects. |

Experimental Protocols: A Template for Initiation

The following are generalized protocols that will require significant adaptation once preliminary data on this compound becomes available.

Protocol 1: Maximum Tolerated Dose (MTD) Study

-

Animal Model: Select a suitable rodent model (e.g., healthy C57BL/6 mice).

-

Group Allocation: Assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group.

-

Administration: Administer this compound or vehicle via the chosen route for a set number of days.

-

Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% body weight loss.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs to assess for any drug-related toxicities.

Protocol 2: In Vivo Efficacy Study (Example: Xenograft Model)

-

Cell Culture: Culture the desired cancer cell line.

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Group Allocation: Randomize mice into treatment groups (vehicle control, different doses of this compound, positive control).

-

Treatment: Administer treatment as per the determined dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Body Weight: Monitor body weight as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Analysis: Collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting, immunohistochemistry, gene expression analysis).

Signaling Pathways and Experimental Workflows

As no in vivo studies have been published, diagrams of experimentally validated signaling pathways and workflows for this compound are not available. The following diagrams represent a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

Caption: A hypothetical workflow for the in vivo evaluation of this compound.

Caption: A potential signaling pathway affected by this compound inhibition of NUCB1.

The development of this compound for in vivo applications is still in its nascent stages. The information provided here serves as a foundational guide for researchers. It is imperative that comprehensive preclinical studies, including dose-finding, pharmacokinetic, and toxicology assessments, are conducted to establish a safe and effective in vivo dosing regimen for this compound before proceeding to efficacy studies. The scientific community eagerly awaits the publication of the first in vivo data on this promising NUCB1 inhibitor.

preparing MJN228 stock solution and working concentrations

Application Notes and Protocols: MJN228

These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound, a selective inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1). The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Chemical and Physical Properties

This compound is a small molecule inhibitor with a molecular weight of 364.40 g/mol .[1] It is a solid, off-white to yellow in appearance.[1] Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H20N4O3 | [1] |

| Molecular Weight | 364.40 g/mol | [1] |

| CAS Number | 459168-97-9 | [1] |

| Appearance | Off-white to yellow solid | |

| Purity | ≥98% | |

| Solubility | DMSO: 25 mg/mL (68.61 mM) DMF: 30 mg/mL | |

| IC50 | 3.3 µM for NUCB1 |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)

Protocol:

-

Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of 10 mM stock solution, you will need 3.64 mg of this compound.

-

Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

-

Dissolve: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly to dissolve the compound. If needed, use an ultrasonic bath and gentle warming to aid dissolution.

-

Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of this compound Stock Solutions in DMSO

| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | 0.364 mg | 1.82 mg | 3.64 mg |

| 5 mM | 1.82 mg | 9.11 mg | 18.22 mg |

| 10 mM | 3.64 mg | 18.22 mg | 36.44 mg |

Preparation of this compound Working Concentrations

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile microcentrifuge tubes or multi-well plates

-

Calibrated pipette and sterile tips

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. Use the formula: C1V1 = C2V2

-

C1 = Concentration of stock solution (10 mM)

-

V1 = Volume of stock solution to add

-

C2 = Desired final concentration (e.g., 10 µM)

-

V2 = Final volume of cell culture medium

-

-

Dilute: Add the calculated volume of the this compound stock solution to the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix: Gently mix the working solution by pipetting up and down or by gentle swirling.

-

Treat Cells: Immediately add the prepared working solution to your cells. Ensure that the final concentration of DMSO in the culture medium is not cytotoxic (typically ≤ 0.1%).

Recommended Working Concentrations

The optimal working concentration of this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

| Cell Line | Concentration | Application | Reference |

| Neuro2a | 10 µM | Prevention of probe binding to NUCB1 | |

| Neuro2a | 25 µM | Reduction in lipid probe enrichment of NUCB1 | |

| A549 | 10 µM | Western Blot Analysis |

Visualized Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for MJN228 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction